molecular formula C26H21F3O5 B11627686 Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate

Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate

Cat. No.: B11627686
M. Wt: 470.4 g/mol
InChI Key: SXQLXBDXSUZQJX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as methoxyphenyl, trifluoromethylphenyl, and ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using corresponding halides and suitable catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and applications.

    Ethyl 5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate: Lacks the methoxyphenyl group, leading to variations in reactivity and biological activity.

Uniqueness

Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is unique due to the presence of both methoxyphenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H21F3O5

Molecular Weight

470.4 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-[[2-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21F3O5/c1-3-32-25(30)23-20-14-19(33-15-17-6-4-5-7-21(17)26(27,28)29)12-13-22(20)34-24(23)16-8-10-18(31-2)11-9-16/h4-14H,3,15H2,1-2H3

InChI Key

SXQLXBDXSUZQJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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